methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
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Description
Methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C15H15ClN4O4S and its molecular weight is 382.82. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Applications
1,2,4-Triazoles and their derivatives have shown promising antibacterial and antifungal activities. The mechanism involves inhibition of essential enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. Additionally, these compounds can inhibit efflux pumps and penicillin-binding proteins, contributing to their broad-spectrum activity against resistant strains of bacteria like Staphylococcus aureus (Li & Zhang, 2021).
Anti-inflammatory and Analgesic Properties
Substituted tetrahydropyrimidine derivatives, a class closely related to the target compound, have been investigated for their anti-inflammatory and analgesic effects. These compounds exhibit significant activity in vitro, suggesting potential applications in managing inflammation and pain (Gondkar, Deshmukh, & Chaudhari, 2013).
Antithrombotic and Antiplatelet Drugs
Triazole derivatives have also found applications in the development of antithrombotic and antiplatelet medications. For instance, ticagrelor, a cyclopentyl-triazolo-pyrimidine, is a notable example used in treating acute coronary syndromes. It acts by reversibly binding to the P2Y(12) receptor on platelets, preventing platelet aggregation and thrombus formation (Deeks, 2011).
Optoelectronic Materials
Pyrimidine derivatives are being explored for their potential in creating novel optoelectronic materials due to their ability to participate in π-extended conjugated systems. These materials are valuable for developing organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements, highlighting the versatility of pyrimidine structures in technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Properties
IUPAC Name |
methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O4S/c1-24-14(21)13-17-15-19(18-13)8-4-9-20(15)25(22,23)10-7-11-5-2-3-6-12(11)16/h2-3,5-7,10H,4,8-9H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFIZCVWVZUQSI-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCN(C2=N1)S(=O)(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NN2CCCN(C2=N1)S(=O)(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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